![molecular formula C18H29NO7S B3115023 N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine CAS No. 206265-94-3](/img/structure/B3115023.png)
N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine
Overview
Description
Molecular Structure Analysis
The molecular formula of N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine is C18H29NO7S . The InChI code is 1S/C18H29NO7S/c1-15-5-7-16 (8-6-15)27 (21,22)25-14-13-24-12-11-23-10-9-19-17 (20)26-18 (2,3)4/h5-8H,9-14H2,1-4H3, (H,19,20) .Physical And Chemical Properties Analysis
The molecular weight of N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine is 403.5 g/mol . The compound should be stored in a refrigerated environment .Scientific Research Applications
PROTAC Linker
Tos-PEG3-NH-Boc is a PROTAC linker , which refers to the alkyl/ether composition . It can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Drug Synthesis
This compound is used in the synthesis of drugs . Its unique structure makes it a valuable component in the creation of various pharmaceutical compounds .
Chemical Research
Tos-PEG3-NH-Boc is used in chemical research . Its unique properties make it a valuable tool in the study of chemical reactions and the development of new chemical synthesis methods .
Bioconjugation
Tos-PEG3-NH-Boc can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and this compound can serve as a linker molecule .
Deprotection Studies
The compound is used in deprotection studies . Deprotection is a chemical reaction in which a protective group is removed from a molecule. The N-Boc group in Tos-PEG3-NH-Boc can be selectively deprotected under certain conditions .
Molecular Docking
In the field of computational biology, Tos-PEG3-NH-Boc can be used in molecular docking studies . These studies involve the simulation of how two molecules, such as a drug and its target or receptor, might fit together .
Drug Discovery
Tos-PEG3-NH-Boc plays a role in drug discovery . It can be used in the synthesis of new compounds, which can then be tested for therapeutic potential .
Pharmacokinetic Properties Prediction
The compound can be used in the prediction of pharmacokinetic properties . These properties determine how a drug is absorbed, distributed, metabolized, and excreted by the body .
Mechanism of Action
Target of Action
Tos-PEG3-NH-Boc, also known as N-BOC 2-[(2-p-Tosyloxyethoxy)ethoxy]ethylamine or PROTAC Linker 9, is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Tos-PEG3-NH-Boc functions as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . By bringing the E3 ubiquitin ligase into close proximity with the target protein, PROTACs facilitate the transfer of ubiquitin to the target protein . This ubiquitination signals for the target protein to be degraded by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Tos-PEG3-NH-Boc is the ubiquitin-proteasome system . This system is a major pathway for protein degradation within cells . By facilitating the degradation of specific target proteins, Tos-PEG3-NH-Boc can influence various downstream cellular processes .
Pharmacokinetics
The solubility of tos-peg3-nh-boc in dmso is known to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of Tos-PEG3-NH-Boc’s action is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, Tos-PEG3-NH-Boc can influence a variety of molecular and cellular processes .
Action Environment
The action, efficacy, and stability of Tos-PEG3-NH-Boc can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Additionally, the compound’s stability can be influenced by storage conditions . For example, it is recommended to store Tos-PEG3-NH-Boc at 4°C, protected from light, and under nitrogen . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO7S/c1-15-5-7-16(8-6-15)27(21,22)25-14-13-24-12-11-23-10-9-19-17(20)26-18(2,3)4/h5-8H,9-14H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYDEPNEKFVRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG3-NH-Boc |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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